![molecular formula C14H14BrNO3 B2807019 2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide CAS No. 1428371-09-8](/img/structure/B2807019.png)
2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide
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Description
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide” consists of a benzamide group attached to a furan ring via a 3-hydroxypropyl chain, with a bromine atom attached to the benzene ring. The presence of the furan ring, a five-membered heterocyclic compound, and the benzamide group suggests potential for interesting chemical properties and reactivity .Chemical Reactions Analysis
While specific chemical reactions involving “2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide” are not available, furan compounds are known to undergo a variety of reactions. For instance, furan is a π-excessive heterocycle and prefers electrophilic substitution reactions. It also behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .Scientific Research Applications
Anti-Tubercular Activity
2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide: has been investigated for its potential as an anti-tubercular agent. In a study, novel derivatives of this compound were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant activity, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Further evaluation revealed their efficacy (IC90 values) and non-toxicity to human cells .
Indole Derivative
Given its structural resemblance to indole compounds, 2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide might exhibit biological activities similar to other indole derivatives. These include anti-inflammatory, antioxidant, and antimicrobial properties .
properties
IUPAC Name |
2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c15-12-4-2-1-3-11(12)14(18)16-7-5-13(17)10-6-8-19-9-10/h1-4,6,8-9,13,17H,5,7H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWWZBXHSUUISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(C2=COC=C2)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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